Receptor Affinity Profile: P88 Metabolite vs. Parent Iloperidone
The receptor affinity profile of the P88 metabolite is comparable to that of the parent compound, iloperidone, but with distinct quantitative differences at key targets. For the serotonin 5-HT₂A receptor, the primary target for atypical antipsychotic activity, the pKi value for P88 is 9.56, compared to a reported Ki of 5.6 nM for iloperidone [1][2]. This comparable high-affinity binding is absent in the other major metabolite, P95, which shows a 60-fold lower affinity for this receptor [1].
| Evidence Dimension | Serotonin 5-HT₂A Receptor Affinity |
|---|---|
| Target Compound Data | pKi = 9.56 |
| Comparator Or Baseline | Iloperidone (Ki = 5.6 nM); P95 (pKi = 8.15) |
| Quantified Difference | Comparable affinity to iloperidone; 60-fold higher affinity than P95 |
| Conditions | In vitro radioligand binding assay using human cloned receptors |
Why This Matters
This confirms that (R)-P88, not P95, is the metabolite responsible for maintaining the therapeutic receptor profile of iloperidone, making it the critical component for in vitro pharmacological studies.
- [1] Subramanian, N., & Kalkman, H. O. (2002). Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 26(3), 553-560. View Source
- [2] Psychopharmacology Institute. (2014). Mechanism of Action and Pharmacodynamics of Iloperidone (Fanapt). View Source
